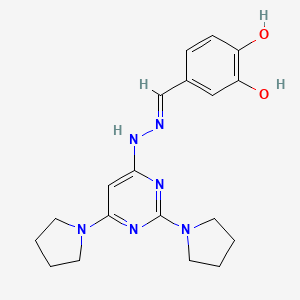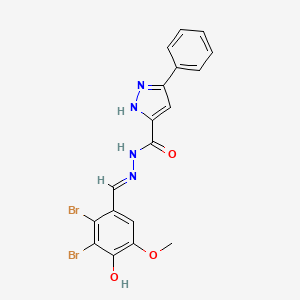![molecular formula C24H21N3OS B6096774 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-thienyl)quinoline](/img/structure/B6096774.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-thienyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-thienyl)quinoline, commonly known as PPTQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. PPTQ is a small molecule that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
PPTQ's mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. PPTQ has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
PPTQ has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. PPTQ has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PPTQ is its small size, which allows for easy penetration of cell membranes and access to intracellular targets. PPTQ's anti-inflammatory properties also make it a useful tool in studying inflammatory diseases. However, PPTQ's mechanism of action is not fully understood, and its potential toxicity and side effects have not been extensively studied.
Orientations Futures
There are several future directions for research on PPTQ. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the efficacy of PPTQ in different types of cancer and to identify any potential side effects. Another area of interest is PPTQ's potential as a treatment for neurological disorders such as Alzheimer's disease. Future studies could investigate the optimal dosage and administration route for PPTQ in animal models of neurological disorders. Additionally, PPTQ's mechanism of action could be further elucidated through studies on its interaction with specific signaling pathways and enzymes.
Méthodes De Synthèse
The synthesis of PPTQ involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with 2-amino-4-phenylpiperazine and 2-chloro-4,5-dicyano-1,4-quinone. This reaction produces PPTQ as a yellow solid, which can be purified through column chromatography.
Applications De Recherche Scientifique
PPTQ has shown potential in various fields of scientific research. In cancer research, PPTQ has been found to inhibit the growth of cancer cells and induce apoptosis. PPTQ has also shown anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological research, PPTQ has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-thiophen-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-24(27-14-12-26(13-15-27)18-7-2-1-3-8-18)20-17-22(23-11-6-16-29-23)25-21-10-5-4-9-19(20)21/h1-11,16-17H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTOGIMGOSTJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-{[4-(4-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}acetamide](/img/structure/B6096697.png)
![N-(4-ethoxyphenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6096708.png)
![6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6096726.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B6096739.png)
![6-(2-chlorophenyl)-3-[(3,4-dimethyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6096747.png)

![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B6096759.png)
![7-(4-fluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6096760.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B6096763.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6096775.png)
![2-(methylthio)-N-[1-(2-pyridinylmethyl)-3-piperidinyl]acetamide](/img/structure/B6096777.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6096784.png)

